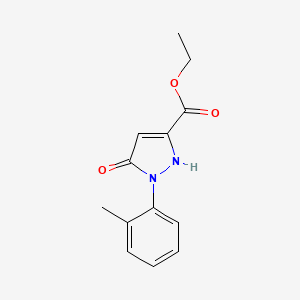![molecular formula C8H11N3O4 B13969071 (5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by Michael addition. The Claisen-Schmidt condensation is used to form a chalcone derivative, which is then subjected to Michael addition with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly with amines, forming enamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide, triethylamine, and various primary amines. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include enamine derivatives, oxides, and other substituted pyrimidine compounds .
Applications De Recherche Scientifique
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are crucial for its biological activity. The molecular pathways involved include inhibition of specific enzymes and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: Another heterocyclic compound with similar structural features but different functional groups.
1,3-Dimethylbarbituric acid: Shares the pyrimidine core but lacks the hydroxyethylamino substitution.
Uniqueness
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-[(2-HYDROXYETHYL)AMINO]ETHYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
6-hydroxy-5-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O4/c1-4(9-2-3-12)5-6(13)10-8(15)11-7(5)14/h12H,2-3H2,1H3,(H3,10,11,13,14,15) |
Clé InChI |
NFEQVKXHGQFTDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCO)C1=C(NC(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
